- 4,6-Disubstituted pyrido[3,2-d]pyrimidine compound, its preparation and application in preparation of MNK inhibitor and drug for treating and/or preventing various cancers and/or metabolic diseases, China, , ,
Cas no 95095-84-4 (3-Amino-6-chloropyridine-2-carbonitrile)
95095-84-4 structure
Product Name:3-Amino-6-chloropyridine-2-carbonitrile
CAS-Nr.:95095-84-4
MF:C6H4ClN3
MW:153.569059371948
MDL:MFCD07780767
CID:803202
Update Time:2025-08-03
3-Amino-6-chloropyridine-2-carbonitrile Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 3-Amino-6-chloropicolinonitrile
- 2-Pyridinecarbonitrile,3-amino-6-chloro-
- 3-Amino-6-chloropyridine-2-carbonitrile
- 2-cyano-6-chloro-3-pyridinylamine
- 3-amino-2-cyano-6-chloropyridine
- 3-AMINO-6-CHLORO-2-CYANOPYRIDINE
- 3-Amino-6-chloro-2-pyridinecarbonitrile
- 3-amino-6-chloro-pyridine-2-carbonitrile
- GGQNLFCQZACXET-UHFFFAOYSA-N
- 2-PYRIDINECARBONITRILE, 3-AMINO-6-CHLORO-
- 3-amino-6-chloro2-cyanopyridine
- SBB051905
- 6337AC
- KM3328
- FCH836110
- TRA0075711
- VP14469
- OR30951
- AB42553
- 2-Pyridinecarbonitril
- 3-Amino-6-chloro-2-pyridinecarbonitrile (ACI)
-
- MDL: MFCD07780767
- Inchi: 1S/C6H4ClN3/c7-6-2-1-4(9)5(3-8)10-6/h1-2H,9H2
- InChI-Schlüssel: GGQNLFCQZACXET-UHFFFAOYSA-N
- Lächelt: N#CC1C(N)=CC=C(Cl)N=1
Berechnete Eigenschaften
- Genaue Masse: 153.00900
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 10
- Anzahl drehbarer Bindungen: 0
- Komplexität: 162
- Topologische Polaroberfläche: 62.7
Experimentelle Eigenschaften
- Dichte: 1.42±0.1 g/cm3 (20 ºC 760 Torr),
- Schmelzpunkt: 175-176.5 ºC (ethanol )
- Siedepunkt: 372.4 ℃ at 760 mmHg
- Flammpunkt: 179℃
- Löslichkeit: Leicht löslich (1,5 g/l) (25°C),
- PSA: 62.70000
- LogP: 1.77008
3-Amino-6-chloropyridine-2-carbonitrile Zolldaten
- HS-CODE:2933399090
- Zolldaten:
China Zollkodex:
2933399090Übersicht:
299399090. Andere Verbindungen mit nicht verschmolzenen Pyridinringen in der Struktur. MwSt:17,0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:6.5%. Allgemeintarif:20.0%
Deklarationselemente:
Produktname, Inhalt der KomponentenBitte geben Sie das Erscheinungsbild von Urotropin, 6-Caprolactam bitte das Erscheinungsbild an, Signing date
Zusammenfassung:
2993399090. andere Verbindungen, die einen nicht gebundenen Pyridinring (auch hydriert) in der Struktur enthalten. MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:6.5%. General tariff:20.0%
3-Amino-6-chloropyridine-2-carbonitrile Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D852334-1g |
3-Amino-6-chloropyridine-2-carbonitrile |
95095-84-4 | ≥97% | 1g |
¥2,367.00 | 2022-01-11 | |
| Matrix Scientific | 081305-1g |
3-Amino-6-chloropyridine-2-carbonitrile, 97% |
95095-84-4 | 97% | 1g |
$433.00 | 2023-09-08 | |
| Chemenu | CM172361-5g |
3-Amino-6-chloropyridine-2-carbonitrile |
95095-84-4 | 95% | 5g |
$320 | 2021-08-05 | |
| Chemenu | CM172361-10g |
3-Amino-6-chloropyridine-2-carbonitrile |
95095-84-4 | 95% | 10g |
$533 | 2021-08-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A21720-1g |
3-Amino-6-chloropyridine-2-carbonitrile |
95095-84-4 | 97% | 1g |
¥2139.0 | 2023-09-09 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A21720-250mg |
3-Amino-6-chloropyridine-2-carbonitrile |
95095-84-4 | 97% | 250mg |
¥769.0 | 2023-09-09 | |
| Fluorochem | 064877-1g |
3-Amino-6-chloropyridine-2-carbonitrile |
95095-84-4 | 97% | 1g |
£132.00 | 2022-03-01 | |
| Fluorochem | 064877-5g |
3-Amino-6-chloropyridine-2-carbonitrile |
95095-84-4 | 97% | 5g |
£458.00 | 2022-03-01 | |
| Fluorochem | 064877-10g |
3-Amino-6-chloropyridine-2-carbonitrile |
95095-84-4 | 97% | 10g |
£762.00 | 2022-03-01 | |
| Fluorochem | 064877-25g |
3-Amino-6-chloropyridine-2-carbonitrile |
95095-84-4 | 97% | 25g |
£1372.00 | 2022-03-01 |
3-Amino-6-chloropyridine-2-carbonitrile Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Dichloromethane , Water ; overnight, rt
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Acetic acid Solvents: Water ; 20 min, rt
1.2 Reagents: Sodium dithionite ; rt; 2 h, rt
1.2 Reagents: Sodium dithionite ; rt; 2 h, rt
Referenz
- Pyrido[3,2-d]pyrimidines as immunosuppressive agents, and their preparation, pharmaceutical compositions and use in medical treatment, United States, , ,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Acetic acid Solvents: Water ; 20 min, rt
1.2 Reagents: Sodium dithionite ; rt; 2 h, rt
1.2 Reagents: Sodium dithionite ; rt; 2 h, rt
Referenz
- Preparation of pyrido(3,2-d)pyrimidines and use as immunosuppressive prodrugs, World Intellectual Property Organization, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Iron , Hydrochloric acid Solvents: Methanol , Water ; 45 min, reflux
1.2 Reagents: Ammonium hydroxide Solvents: Water ; basified
1.2 Reagents: Ammonium hydroxide Solvents: Water ; basified
Referenz
- Cyclic regimens using cyclic urea and cyclic amide derivatives, World Intellectual Property Organization, , ,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Sodium dithionite Catalysts: Tetrabutylammonium bromide Solvents: Dichloromethane , Water ; 3 h, 30 °C
Referenz
- Synthesis and biological evaluation of substituted 1,2,3-benzotriazines and pyrido[3,2-d]-1,2,3-triazines as inhibitors of vascular endothelial growth factor receptor-2, Bioorganic & Medicinal Chemistry, 2013, 21(24), 7807-7815
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Iron , Hydrochloric acid Solvents: Methanol ; reflux
Referenz
- Pyrimidine derivatives, preparation, and therapeutic use, United States, , ,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Iron , Hydrochloric acid Solvents: Ethanol , Water ; reflux; 30 min, reflux
1.2 Reagents: Water ; cooled
1.3 Reagents: Ammonium hydroxide Solvents: Water ; basified
1.2 Reagents: Water ; cooled
1.3 Reagents: Ammonium hydroxide Solvents: Water ; basified
Referenz
- Preparation of arenotriazine derivatives as tyrosine kinase inhibitors for treatment of cancer, China, , ,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Tetrabutylammonium bromide , Sodium dithionite Solvents: Dichloromethane , Water ; overnight, rt
Referenz
- Optimization of 4,6-Disubstituted Pyrido[3,2-d]pyrimidines as Dual MNK/PIM Inhibitors to Inhibit Leukemia Cell Growth, Journal of Medicinal Chemistry, 2021, 64(18), 13719-13735
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Acetic acid Solvents: Water ; 20 min, rt
1.2 Reagents: Sodium dithionite ; rt; 2 h, rt
1.2 Reagents: Sodium dithionite ; rt; 2 h, rt
Referenz
- Preparation of pyrido[3,2-d]pyrimidines for treating hepatitis C infection, World Intellectual Property Organization, , ,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Stannous chloride Solvents: Ethanol ; 2 h, reflux
Referenz
- Substituted azaquinazolinones as modulators of GHSr-1a for the treatment of type II diabetes and obesity, Bioorganic & Medicinal Chemistry Letters, 2012, 22(6), 2271-2278
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Iron , Hydrochloric acid Solvents: Methanol ; 45 min, reflux
1.2 Reagents: Ammonium hydroxide Solvents: Water ; basified
1.2 Reagents: Ammonium hydroxide Solvents: Water ; basified
Referenz
- Preparation of cyclic urea and cyclic amide derivatives as agonists and antagonists of the progesterone receptor, World Intellectual Property Organization, , ,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Acetic acid , Sodium dithionite Solvents: Water ; 20 °C; 12 h, 60 °C
Referenz
- 6-Heterocycloalkylquinazoline derivatives as anticancer agents and their preparation, World Intellectual Property Organization, , ,
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Sodium thiosulfate Solvents: Dichloromethane , Water ; 3.5 h, rt
1.2 Reagents: Potassium carbonate Solvents: Water ; 30 min, neutralized, rt
1.2 Reagents: Potassium carbonate Solvents: Water ; 30 min, neutralized, rt
Referenz
- Design and synthesis of substituted pyrido[3,2-d]-1,2,3-triazines as potential Pim-1 inhibitors, Bioorganic & Medicinal Chemistry Letters, 2016, 26(4), 1224-1228
Herstellungsverfahren 14
Reaktionsbedingungen
Referenz
- Synthesis and antimalarial properties of 2,4-diamino-6-[(aryl)thio, sulfinyl, and sulfonyl]pyrido[3,2-d]pyrimidines, Journal of Heterocyclic Chemistry, 1984, 21(5), 1521-5
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Reagents: Iron , Hydrochloric acid Solvents: Ethanol , Water ; rt; 30 min, reflux
1.2 Reagents: Sodium bicarbonate Solvents: Water ; basified
1.2 Reagents: Sodium bicarbonate Solvents: Water ; basified
Referenz
- Preparation of cyclohexylpyridine derivatives with NK1 receptor antagonistic action and suppressed CYP3A4 inhibitory action, and pharmaceutical compositions containing them, World Intellectual Property Organization, , ,
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Reagents: Iron , Hydrochloric acid Solvents: Ethanol , Water ; rt; 10 min, rt → reflux
Referenz
- Preparation of (carboxymethyl)piperidine derivatives as NK1 receptor antagonists for treatment and prevention of antitumor agent-induced nausea and vomiting, World Intellectual Property Organization, , ,
Herstellungsverfahren 17
Reaktionsbedingungen
1.1 Reagents: Iron , Hydrochloric acid Solvents: Methanol ; reflux
Referenz
- Preparation of pyrrolopyrimidines, furopyrimidines, pyridopyrimidines, and related compounds as inhibitors of dihydrofolate reductase and thymidylate synthase., United States, , ,
Herstellungsverfahren 18
Reaktionsbedingungen
Referenz
- Pyrazole-containing derivative, pharmaceutically acceptable salt thereof, preparation method therefor and application thereof, World Intellectual Property Organization, , ,
Herstellungsverfahren 19
Reaktionsbedingungen
Referenz
- Preparation of pyrido[3,2-d]pyrimidines as immunosuppressive agents, World Intellectual Property Organization, , ,
3-Amino-6-chloropyridine-2-carbonitrile Raw materials
3-Amino-6-chloropyridine-2-carbonitrile Preparation Products
3-Amino-6-chloropyridine-2-carbonitrile Verwandte Literatur
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
95095-84-4 (3-Amino-6-chloropyridine-2-carbonitrile) Verwandte Produkte
- 164666-68-6(6-chloro-2-methylpyridin-3-amine)
- 1206249-10-6(4-Amino-6-chloropicolinonitrile)
- 1402834-69-8(2-Pyridinecarbonitrile, 5-amino-6-chloro-)
- 1805324-69-9(3-Amino-6-chloro-2-cyano-4-(difluoromethyl)pyridine)
- 1104380-99-5(3-Amino-6-chloro-4-methylamino-pyridine-2-carbonitrile)
- 408538-29-4(3-amino-5-chloropyridine-2-carbonitrile)
- 42242-11-5(3-aminopyridine-2-carbonitrile)
- 945593-38-4(3,4-diamino-6-chloropyridine-2-carbonitrile)
- 1073182-86-1(3-Amino-4,6-dichloropicolinonitrile)
- 1772585-30-4(3-Amino-4-bromo-6-chloro-2-pyridinecarbonitrile)
Empfohlene Lieferanten
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Mitglied
CN Lieferant
Reagenz
Shandong Feiyang Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Mitglied
CN Lieferant
Reagenz
Enjia Trading Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Reagenz